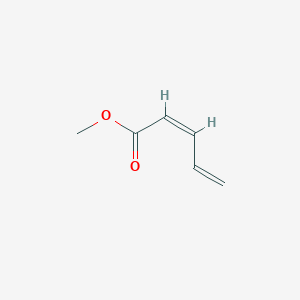

(Z)-Methyl penta-2,4-dienoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

methyl (2Z)-penta-2,4-dienoate |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4- |

InChI Key |

LJDLNNZTQJVBNJ-PLNGDYQASA-N |

Isomeric SMILES |

COC(=O)/C=C\C=C |

Canonical SMILES |

COC(=O)C=CC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z Methyl Penta 2,4 Dienoate and Its Analogues

Stereoselective Synthesis of the (Z)-Isomer: Catalytic and Stoichiometric Approaches

The synthesis of the (Z)-isomer of methyl penta-2,4-dienoate (B1249696) requires precise control over the formation of the C2-C3 double bond's geometry. Various methodologies have been developed that leverage catalytic and stoichiometric reagents to achieve high Z-selectivity.

Catalytic Hydrogenation and Reduction Strategies for Z-Selectivity

One of the most established methods for obtaining Z-alkenes is the partial hydrogenation of a corresponding alkyne. This transformation is typically achieved using a "poisoned" heterogeneous catalyst that is deactivated to prevent over-reduction to the fully saturated alkane.

Lindlar's Catalyst: The most common catalyst for this purpose is Lindlar's catalyst, which consists of palladium adsorbed onto calcium carbonate and treated with a catalyst poison such as lead acetate (B1210297) and quinoline. The hydrogenation of methyl pent-2-en-4-ynoate in the presence of Lindlar's catalyst and a hydrogen atmosphere selectively reduces the alkyne to a (Z)-alkene, yielding (Z)-methyl penta-2,4-dienoate. The catalyst's reduced activity is key to stopping the reaction at the alkene stage.

Other Reduction Methods: While catalytic hydrogenation is prevalent, other reduction methods can also yield Z-alkenes. The partial reduction of alkynes is a reliable strategy for accessing Z-enoates and dienoates. nih.govacs.org

| Method | Reagents/Catalyst | Substrate | Product | Selectivity |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Methyl pent-2-en-4-ynoate | This compound | High Z-selectivity |

Wittig Olefination and Horner-Wadsworth-Emmons Variants for Controlled Stereochemistry

Olefination reactions are powerful tools for forming carbon-carbon double bonds. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are particularly useful, with specific modifications enabling high Z-selectivity.

Wittig Olefination: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide used. organic-chemistry.org Non-stabilized ylides (where the group attached to the ylidic carbon is an alkyl group) typically react with aldehydes under salt-free conditions to produce (Z)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org This selectivity arises from kinetic control, where the reaction proceeds through a sterically constrained, puckered four-membered oxaphosphetane intermediate that preferentially leads to the Z-alkene. harvard.edu For the synthesis of this compound, the reaction would involve methyl (triphenylphosphoranylidene)acetate (a stabilized ylide that typically gives E-isomers) reacting with acrolein; therefore, modifications are necessary to favor the Z-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction and Still-Gennari Modification: The standard HWE reaction, which uses phosphonate (B1237965) carbanions, is renowned for its high (E)-selectivity. wikipedia.orgorganic-chemistry.org However, a critical variant known as the Still-Gennari modification allows for the synthesis of (Z)-olefins with excellent stereoselectivity. wikipedia.orgnrochemistry.com This method employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions, such as the use of potassium hexamethyldisilazide (KHMDS) as the base in the presence of 18-crown-6 (B118740) in tetrahydrofuran (B95107) (THF) at low temperatures. nrochemistry.com These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene. nrochemistry.com

| Reaction | Reagents | Typical Selectivity | Key for Z-Selectivity |

| Wittig Reaction | Non-stabilized phosphonium ylide + Aldehyde | Z-alkene | Use of non-stabilized ylides under salt-free, kinetic conditions. organic-chemistry.orgwikipedia.org |

| HWE Reaction | Stabilized phosphonate carbanion + Aldehyde | E-alkene | The standard reaction is highly E-selective. wikipedia.org |

| Still-Gennari HWE | Phosphonate with electron-withdrawing groups (e.g., -OCH₂CF₃), KHMDS, 18-crown-6 | Z-alkene | Electron-withdrawing groups on the phosphonate and specific base/solvent combination favor the kinetic Z-product. nrochemistry.com |

Transition Metal-Catalyzed Cross-Coupling Methodologies for Dienyl Esters

Transition metal-catalyzed cross-coupling reactions are indispensable for the stereoselective synthesis of conjugated dienes. Methods such as Suzuki and Negishi couplings allow for the formation of C-C bonds while retaining the stereochemistry of the starting materials.

Stereospecific Cross-Coupling: The synthesis of a specific isomer of a dienyl ester can be achieved by coupling a stereodefined vinyl halide with a stereodefined vinylboronic acid (Suzuki coupling) or organozinc reagent (Negishi coupling). For instance, reacting a (Z)-vinyl halide with methyl acrylate (B77674) under palladium catalysis can provide a route to the desired (Z)-dienoate, although controlling the geometry at the newly formed double bond is critical.

Iridium-Catalyzed Z-Selective Coupling: Modern methodologies have emerged that offer catalyst-controlled Z-selectivity, overriding the thermodynamic preference for E-products. researchgate.net A notable example is the iridium-catalyzed cross-coupling of allylic carbonates with α-aryl diazo esters to generate Z,E-dienoates. rsc.orgnih.gov This process, which merges Ir-carbene and Ir-allyl intermediates, can achieve Z/E selectivities greater than 90:10. researchgate.netrsc.orgnih.gov The reaction tolerates a variety of functional groups due to its mild conditions. rsc.orgnih.gov

| Catalyst System | Substrates | Product Type | Z-Selectivity |

| Pd(PPh₃)₄ / Base | (Z)-Vinyl Halide + Vinylboronic Acid (Suzuki) | Dienyl Ester | High (Stereoretentive) |

| Pd(OAc)₂ / Ligand | (Z)-Vinyl Halide + Organozinc (Negishi) | Dienyl Ester | High (Stereoretentive) |

| Ir-allyl Complex | Allylic Carbonate + α-Diazo Ester | Z,E-Dienoate | >90:10 researchgate.netrsc.orgnih.gov |

Metal-Mediated and Organocatalytic Routes to (Z)-Dienoates

Beyond the aforementioned methods, other metal-mediated and organocatalytic strategies provide unique pathways to (Z)-dienoates.

Ring-Closing Metathesis (RCM): Catalyst-controlled, stereoselective RCM has become a powerful tool for synthesizing macrocyclic structures containing Z-enoate or dienoate moieties. acs.org Molybdenum-based monoaryloxide pyrrolide (MAP) complexes have been shown to promote the formation of macrocyclic (E,Z)- or (Z,E)-dienoates with high Z-selectivity (>98:2 in some cases). nih.govnih.govacs.org While this is demonstrated for macrocycles, the principles of catalyst control over stereochemistry are broadly applicable.

Cross Metathesis: The cross metathesis of terminal alkenes with dienyl esters like methyl (2Z,4E)-hexadienoate, using second-generation Grubbs-Hoveyda catalysts, can produce substituted (2Z,4E)-dienyl esters in good yields. organic-chemistry.orgnih.gov This reaction effectively retains the Z-geometry of the starting diene while forming a new E-double bond. organic-chemistry.org

Convergent and Linear Synthesis Strategies for Complex Dienyl Ester Scaffolds

The synthesis of complex molecules that incorporate the this compound scaffold can be approached through two primary strategies: linear and convergent synthesis.

Development of Scalable and Sustainable Synthesis Protocols for Research Applications

Moving from laboratory-scale synthesis to producing larger quantities of this compound for broader research applications requires the development of scalable and sustainable protocols.

Scalability: A scalable synthesis is one that can be performed safely and efficiently on a larger scale without a significant drop in yield or purity. researchgate.net For the methods described, scalability involves:

Optimizing Catalyst Loading: For catalytic reactions, minimizing the amount of expensive transition metal catalyst (e.g., Iridium, Molybdenum, Palladium) is crucial for cost-effectiveness.

Reaction Conditions: Avoiding cryogenic temperatures (e.g., -78 °C), which are common in stereoselective reactions like the Still-Gennari HWE, is preferable for large-scale operations.

Flow Chemistry: Continuous flow reactors can offer significant advantages for scaling up reactions, providing better temperature control, improved safety, and higher throughput compared to traditional batch processing. d-nb.info

Sustainability: Sustainable or "green" chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net Key considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Cross-coupling and metathesis reactions are generally more atom-economical than Wittig-type reactions, which produce a stoichiometric amount of phosphine (B1218219) oxide waste.

Solvent Choice: Replacing hazardous organic solvents with greener alternatives (e.g., bio-based solvents) or developing solvent-free reaction conditions. rsc.orgbeilstein-journals.org

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste and energy consumption. The development of highly active and recyclable catalysts is a major goal in this area. organic-chemistry.org

By focusing on these principles, synthetic routes to this compound and its analogues can be made more practical, cost-effective, and environmentally responsible for widespread research use.

Chemical Reactivity and Mechanistic Investigations of Z Methyl Penta 2,4 Dienoate

Diels-Alder Cycloadditions Involving (Z)-Methyl Penta-2,4-dienoate (B1249696)

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com (Z)-Methyl penta-2,4-dienoate, with its conjugated diene system, can participate in these reactions, leading to the formation of complex cyclic structures.

Regioselectivity and Stereoselectivity in Intermolecular and Intramolecular Processes

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.commasterorganicchemistry.com In reactions involving unsymmetrical dienes and dienophiles, the alignment of the reactants is dictated by the interaction of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction and control the regiochemical outcome. masterorganicchemistry.comyoutube.com For this compound, the ester group acts as an electron-withdrawing group, influencing the electron distribution within the diene system.

Stereoselectivity in Diels-Alder reactions is also a critical aspect, often leading to the formation of specific stereoisomers. The "endo rule" generally predicts the favored diastereomer in cyclic transition states, although steric factors in intramolecular reactions can override this preference. mdpi.com

Influence of Lewis Acid Catalysis on Reaction Outcomes and Transition State Energetics

Lewis acids are frequently employed as catalysts in Diels-Alder reactions to enhance reaction rates and improve selectivity. ias.ac.in By coordinating to the electron-withdrawing group of the dienophile, a Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. nih.gov This catalytic effect also enhances the regioselectivity and endo stereoselectivity of the cycloaddition. ias.ac.innih.gov Theoretical studies on the Diels-Alder reaction between cyclopentadiene and methyl acrylate (B77674) catalyzed by aluminum chloride (AlCl₃) have shown that the formation of the two new carbon-carbon bonds is asynchronous. nih.gov The catalyst facilitates the cycloaddition and leads to a higher endo selectivity in this asynchronous process. nih.gov

The choice of Lewis acid can significantly impact the reaction outcome. For instance, calcium triflate, in the presence of an additive like (n-Bu)₄NPF₆, has been demonstrated as an effective Lewis acid catalyst for normal electron-demand Diels-Alder reactions. ias.ac.in

Asymmetric Induction in Chiral Auxiliary-Mediated and Organocatalytic Cycloadditions

The synthesis of enantiomerically pure compounds via Diels-Alder reactions can be achieved through asymmetric induction, which involves the use of chiral auxiliaries, chiral catalysts, or chiral substrates. mdpi.commsu.edu Chiral auxiliaries are moieties that are temporarily attached to the dienophile or diene to control the stereochemical outcome of the reaction. After the cycloaddition, the auxiliary can be removed to yield the desired chiral product. harvard.edu

For example, N-acyloxazolidinones have been successfully used as chiral auxiliaries in Diels-Alder reactions. harvard.edu The stereochemical outcome is often rationalized by a model involving a chelated complex where the Lewis acid coordinates to the auxiliary, creating a rigid conformation that directs the approach of the diene to one face of the dienophile. harvard.edu Organocatalysis has also emerged as a powerful tool for enantioselective Diels-Alder reactions. researchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids, can activate the dienophile towards cycloaddition while creating a chiral environment that favors the formation of one enantiomer over the other.

Conformational Effects and Facial Selectivity in Cycloaddition Pathways

For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. masterorganicchemistry.com The equilibrium between the s-cis and s-trans conformations can influence the reaction rate. Substituents on the diene can affect this equilibrium and, consequently, the reactivity.

Facial selectivity refers to the preferential attack of the dienophile on one of the two faces of the diene. This selectivity is often influenced by steric hindrance and the presence of chiral elements in the diene, dienophile, or catalyst. Computational studies have been employed to understand the controlling factors in stereoselective Diels-Alder reactions, revealing the importance of factors like shallow binding and multiple binding modes in catalyst-substrate complexes. nih.gov

Conjugate Additions and Michael Reactions of this compound

The conjugated system of this compound also makes it susceptible to nucleophilic attack in what are known as conjugate additions or Michael reactions.

Nucleophilic Additions to the Activated Dienyl System

In a conjugate addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, with the driving force being the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com For a dienyl system like this compound, nucleophilic attack can occur at the β- or δ-position due to the extended conjugation.

The Michael reaction is a specific type of conjugate addition where the nucleophile is a stabilized carbanion, such as an enolate. masterorganicchemistry.com The reaction proceeds in three main steps: deprotonation to form the nucleophile, conjugate addition to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com A variety of nucleophiles can participate in conjugate additions, including enolates, amines, thiolates, and organocuprates. masterorganicchemistry.com

The reactivity of the activated dienyl system in this compound towards nucleophiles can be influenced by both steric and electronic factors. The presence of the ester group polarizes the molecule, making the β- and δ-carbons electrophilic and thus susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com The specific regioselectivity of the nucleophilic attack (1,4- vs. 1,6-addition) would depend on the nature of the nucleophile and the reaction conditions.

| Reaction Type | Key Features | Influencing Factors |

| Diels-Alder Cycloaddition | [4+2] cycloaddition to form a six-membered ring. | Electronic nature of substituents, Lewis acid catalysis, chiral auxiliaries, conformation of the diene. |

| Conjugate Addition | Nucleophilic addition to the activated dienyl system. | Nature of the nucleophile, steric hindrance, electronic polarization of the diene. |

| Michael Reaction | Conjugate addition of a stabilized carbanion (enolate). | Base used for enolate formation, electrophilicity of the Michael acceptor. |

Chemo-, Regio-, and Diastereoselective Michael Additions

The conjugated system of this compound presents multiple electrophilic sites for nucleophilic attack. As a dually unsaturated ester, it can undergo conjugate additions, commonly known as Michael additions. The regioselectivity of this reaction is a key consideration, as nucleophiles can potentially add to the C3 position (1,4-addition) or the C5 position (1,6-addition, also known as vinylogous Michael addition). wikipedia.orgmasterorganicchemistry.com

The outcome of the addition is largely governed by the nature of the nucleophile and the reaction conditions, following the principles of hard and soft acid and base (HSAB) theory. "Soft" nucleophiles, such as enamines, organocuprates, and thiols, generally favor the 1,6-addition pathway due to better orbital overlap with the terminus of the extended π-system. masterorganicchemistry.com Conversely, "harder" nucleophiles may preferentially attack at the C3 position. The reaction mechanism involves the initial attack of the nucleophile to form a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. wikipedia.org

In the context of this compound, a soft nucleophile (Nu⁻) would be expected to attack the C5 position, leading to the formation of an intermediate enolate with charge delocalized across the C1-C4 portion of the molecule. Protonation would then yield the 1,6-adduct.

Table 1: Predicted Regioselectivity in Michael Additions to this compound

| Nucleophile Type | Predicted Major Pathway | Resulting Adduct |

|---|---|---|

| Soft (e.g., Gilman reagents, thiols) | 1,6-Conjugate Addition | Addition at C5 |

| Hard (e.g., Grignard reagents)* | 1,2-Addition (to carbonyl) | Addition to C1 |

*Note: Strongly basic, ionic nucleophiles like Grignard reagents typically favor direct 1,2-addition to the carbonyl group rather than conjugate addition. masterorganicchemistry.com

Significant advancements in organocatalysis have enabled highly diastereoselective and enantioselective Michael additions. wikipedia.org Chiral catalysts, such as those based on thiourea or primary amines derived from cinchona alkaloids, can activate the dienyl ester and guide the incoming nucleophile to a specific face of the molecule. researchgate.netnih.gov This is achieved through the formation of hydrogen bonds and chiral iminium ions, which effectively shield one face of the substrate, leading to high stereocontrol in the carbon-carbon bond-forming step. nih.gov While specific studies on this compound are not prevalent, the principles established for other conjugated systems, including dienones and other dienoates, are directly applicable. nih.govnih.gov

Other Pericyclic and Cycloaddition Reactions

The electron-deficient double bonds of this compound make it a suitable dipolarophile for [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This class of reactions provides a powerful method for constructing five-membered heterocyclic rings. nih.govwikipedia.org The reaction involves a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile).

Common 1,3-dipoles that could react with this compound include:

Nitrones: Reacting with an alkene to form isoxazolidine rings.

Azomethine ylides: Used to synthesize pyrrolidine rings.

Nitrile oxides: Leading to the formation of isoxazolines.

The regioselectivity of these cycloadditions—that is, which end of the dipole connects to which carbon of the double bond—is primarily controlled by the electronic properties of the reactants and can be predicted using Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa. The electron-withdrawing nature of the ester group in this compound lowers the energy of its LUMO, making the HOMO(dipole)-LUMO(dipolarophile) interaction favorable.

Given the two double bonds, there is also a question of chemoselectivity. The C2-C3 double bond is directly conjugated to the ester group, making it more electron-deficient and generally more reactive toward nucleophilic dipoles compared to the C4-C5 double bond. Therefore, cycloaddition is expected to occur preferentially at the α,β-double bond. For the reaction with a generic nitrone, this would lead to an isoxazolidine where the oxygen atom adds to the C3 position and the nitrogen-bearing carbon adds to the C2 position, guided by the orbital coefficients of the LUMO.

The 1,3-diene system of this compound can undergo electrocyclic reactions, a type of pericyclic reaction where a conjugated π-system undergoes cyclization to form a ring by converting a π-bond into a σ-bond. For a 1,3-diene, this is a 4π-electron process that results in the formation of a cyclobutene ring. The stereochemical outcome of this reaction is strictly governed by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). organic-chemistry.org

Thermal Electrocyclization: Under thermal conditions, a 4π-electron system undergoes a conrotatory ring closure. In this process, the termini of the diene (C2 and C5) and their substituents rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond. For this compound, this specific rotation would lead to a trans relationship between the methyl group at C5 and the methoxycarbonyl group at C2 on the resulting cyclobutene ring.

Photochemical Electrocyclization: Under photochemical conditions, the selection rules are reversed. A 4π-electron system undergoes a disrotatory ring closure, where the termini rotate in opposite directions (one clockwise, one counter-clockwise). This mode of cyclization for this compound would result in a cis relationship between the methyl and methoxycarbonyl substituents on the cyclobutene product.

Table 2: Predicted Stereochemical Outcomes of Electrocyclization of this compound

| Condition | Number of π Electrons | Mode of Rotation | Predicted Product Stereochemistry |

|---|---|---|---|

| Thermal (Δ) | 4π | Conrotatory | trans-3-methyl-4-(methoxycarbonyl)cyclobut-1-ene |

These reactions are typically reversible, with the position of the equilibrium depending on factors such as ring strain in the cyclobutene product.

Cross-Coupling Reactions at the Olefinic Centers

While this compound itself is a product of synthesis, its olefinic centers can be functionalized further through palladium-catalyzed cross-coupling reactions if first converted to a suitable precursor, such as a vinyl halide or vinyl triflate. Reactions like the Suzuki-Miyaura, Heck, and Negishi couplings are powerful tools for forming new carbon-carbon bonds at sp²-hybridized centers. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is particularly noteworthy for its mild conditions and functional group tolerance. libretexts.org If, for example, a vinyl iodide were present at the C5 position of the this compound backbone, it could be coupled with a variety of organoboron reagents (e.g., aryl- or vinylboronic acids). A crucial aspect of the Suzuki reaction is that it generally proceeds with retention of the double bond stereochemistry of both the vinyl halide and the organoboron partner. wikipedia.orgharvard.edu This stereospecificity is highly valuable for the synthesis of complex polyenes. The catalytic cycle involves oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction involves the coupling of a vinyl halide with an alkene. wikipedia.org For instance, a hypothetical (Z)-5-bromo-methyl penta-2,4-dienoate could be coupled with styrene to further extend the conjugated system. The regioselectivity of the Heck reaction can be influenced by the ligands on the palladium catalyst and the electronic nature of the alkene. nih.gov

Table 3: Potential Cross-Coupling Reactions on a Functionalized this compound Scaffold

| Reaction Name | Substrate 1 (from dienoate) | Substrate 2 | Catalyst System | Expected Product Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | Vinyl halide or triflate | Organoboronic acid | Pd(0) catalyst, Base | C-C bond formation with retention of Z-geometry |

| Heck | Vinyl halide or triflate | Alkene | Pd(0) catalyst, Base | C-C bond formation, extending conjugation |

The stereochemical integrity of the (Z)-double bond away from the reaction site is generally maintained under the mild conditions typical for these cross-coupling reactions. However, isomerization can sometimes occur with substrates containing a double bond conjugated to an electron-withdrawing group, depending on the catalyst and ligands used. beilstein-journals.org

Olefin Metathesis and Related Transformations of the Dienyl System

Olefin metathesis, a Nobel Prize-winning reaction, enables the redistribution of alkylidene fragments between two alkenes, catalyzed by metal complexes, typically based on ruthenium or molybdenum. wikipedia.org this compound can potentially participate in several types of metathesis reactions.

Cross-Metathesis (CM): In a cross-metathesis reaction, this compound could be reacted with another terminal or internal alkene to generate a new, more substituted dienyl system. organic-chemistry.org The selectivity of such a reaction depends on the relative reactivity of the olefins and the choice of catalyst. Modern Z-selective ruthenium catalysts could potentially favor the formation of products that retain the Z-geometry of the C2-C3 double bond. rsc.org Studies on related (2Z,4E)-dienyl esters have shown that cross-metathesis with terminal alkenes, using a second-generation Grubbs-Hoveyda catalyst, can proceed effectively while retaining the Z-geometry of the spectator double bond. organic-chemistry.org

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, it can be incorporated as a structural motif within a larger acyclic diene precursor. Subsequent RCM could then be used to construct macrocyclic structures containing the conjugated dienyl ester unit. wikipedia.orgorganic-chemistry.org The success of such a cyclization and the resulting E/Z selectivity of the newly formed double bond would depend on factors like ring strain, substrate structure, and the catalyst employed. organic-chemistry.org The synthesis of polyunsaturated macrolactones often utilizes RCM as a key strategy, demonstrating its power in forming large rings that are otherwise difficult to access. nih.gov

Photochemical and Radical Reactivity of this compound

Photochemical Reactivity: The extended π-system of this compound makes it susceptible to various photochemical transformations upon absorption of UV light. In addition to the disrotatory electrocyclization described in section 3.3.2, other common photochemical reactions include E/Z isomerization and intermolecular cycloadditions.

E/Z Isomerization: Irradiation of conjugated dienoates can lead to isomerization around the double bonds, often resulting in a photostationary state, which is a mixture of all possible stereoisomers (E,E; E,Z; Z,E; and Z,Z). The composition of this mixture depends on the excitation wavelength and the quantum yields of isomerization for each isomer.

[2+2] and [4+4] Photocycloadditions: In the presence of another alkene, intermolecular [2+2] photocycloaddition can occur to form cyclobutane rings. In concentrated solutions or in the solid state, photodimerization can occur. For conjugated dienes, both [2+2] and [4+4] cycloadditions are possible pathways, potentially leading to complex mixtures of products. Studies on related 5-arylpenta-2,4-dienoic acids have shown that solid-state irradiation can lead to various cycloadducts.

Radical Reactivity: The electron-deficient nature of the dienyl system also makes it a target for radical addition reactions. The regioselectivity of the addition of a carbon-centered radical (R•) is a key mechanistic question. Similar to Michael additions, attack can occur at C3 (leading to a 1,4-adduct after quenching) or at C5 (a 1,6-adduct). The regioselectivity is often determined by the stability of the resulting radical intermediate. Attack at C5 would generate a resonance-stabilized allylic radical, which is often the favored pathway.

Recent advances in photoredox catalysis have enabled novel transformations, such as the 1,6-addition of tertiary carbon radicals to alkyl penta-2,4-dienoate derivatives. Investigations into alkyl radical additions to α,β-unsaturated esters suggest that the regioselectivity (1,2- vs. 1,4-addition) is determined by the stability of intermediates and the efficiency of the subsequent chain propagation step. rsc.org

Application of Z Methyl Penta 2,4 Dienoate in Complex Molecule Synthesis

Strategic Building Block in Natural Product Total Synthesis

The structural motifs present in (Z)-methyl penta-2,4-dienoate (B1249696) are foundational to its utility in the total synthesis of natural products. The conjugated diene system is primed for cycloaddition reactions, while the ester group provides a handle for further functionalization, making it a valuable precursor in multistep synthetic campaigns.

The ability of dienes to participate in pericyclic reactions is a cornerstone of modern synthetic strategy for building cyclic systems. (Z)-Methyl penta-2,4-dienoate serves as a competent reaction partner in transition metal-catalyzed cycloadditions to rapidly generate molecular complexity.

A notable example involves a palladium-catalyzed addition reaction to construct a complex polycyclic structure. stanford.edu In this strategy, a ynediene is reacted with methyl pentadienoate in the presence of a palladacyclopentadiene complex as a catalyst. This transformation efficiently assembles a new cyclopentene (B43876) ring fused to the existing framework, demonstrating the utility of the dienoate in forging intricate carbocyclic skeletons in high yield. stanford.edu

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| Ynediene (1.125) | Methyl pentadienoate | Palladacyclopentadiene complex (2.5 mol%) | Polycyclic adduct (1.126) | 90% |

Table 1: Palladium-Catalyzed Construction of a Polycyclic System. stanford.edu

Beyond all-carbon frameworks, methyl pentadienoate is instrumental in synthesizing heterocyclic systems, which are prevalent in biologically active natural products, particularly alkaloids. It can be employed as a key component in coupling and annulation reactions to build ring systems containing nitrogen or oxygen.

In the total synthesis of 22-hydroxyacuminatine, a cytotoxic camptothecinoid alkaloid, methyl pentadienoate is utilized in a crucial Heck coupling reaction. researchgate.netresearchgate.net This step attaches the pentadienoate side chain to a pyridone core, which is then elaborated through subsequent steps including a flash vacuum pyrolytic cyclization and a Friedländer condensation to complete the pentacyclic heterocyclic scaffold. researchgate.net The dienoate acts as a linchpin, providing the necessary carbon framework that is ultimately integrated into the final ring system.

Furthermore, methyl pentadienoate has been used as an electrophile in annulation strategies to generate heterocyclic products, highlighting its role in ring-forming methodologies. tesisenred.net

Precursor for Advanced Synthetic Intermediates and Chiral Ligands in Asymmetric Catalysis

The reactivity of this compound allows for its conversion into a variety of advanced synthetic intermediates. The ester moiety can be hydrolyzed, reduced, or converted to other functional groups, while the diene system can undergo selective hydrogenation, oxidation, or cycloaddition, making it a versatile starting point for more complex molecules.

While direct synthesis of chiral ligands from this compound is not extensively documented in the provided results, its structure is archetypal for the diene component of many important chiral ligands. Chiral dienes are a significant class of ligands in asymmetric catalysis, capable of coordinating to transition metals to create a chiral environment that influences the stereochemical outcome of a reaction. The functional backbone of this compound makes it an attractive scaffold for the development of new chiral diene ligands through asymmetric modification or derivatization.

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry Approaches

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large collections, or libraries, of structurally diverse compounds for biological screening. nih.gov These approaches rely on the use of versatile "building blocks" that can be systematically and efficiently combined in various ways. nih.gov

This compound is an ideal building block for such strategies due to its multiple reactive sites. The conjugated diene system can participate in a range of cycloaddition reactions (e.g., Diels-Alder), while the α,β-unsaturated ester can act as a Michael acceptor or undergo other nucleophilic additions. This multiplicity of reactive pathways allows for the creation of a wide array of molecular scaffolds from a single starting material. By combining this compound with different reaction partners in a combinatorial fashion, chemists can generate libraries of complex molecules with significant structural diversity, which is a valuable attribute for discovering new drug leads and biological probes. nih.govcam.ac.uk

Advanced Spectroscopic and Computational Investigations of Z Methyl Penta 2,4 Dienoate

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for investigating the conformational landscape of flexible molecules like (Z)-Methyl penta-2,4-dienoate (B1249696). The molecule's structure is primarily defined by the orientation around the C2-C3 and C4-C5 single bonds, leading to different planar and non-planar conformers.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining spatial proximities between protons, which in turn helps in assigning stereochemistry and identifying preferred solution-state conformations.

For (Z)-Methyl penta-2,4-dienoate, the key stereochemical feature is the Z-configuration of the C2=C3 double bond. NOESY experiments can confirm this assignment through the observation of a cross-peak between the protons on C2 and C3. Furthermore, these experiments can distinguish between the different conformers arising from rotation around the C-C single bonds. The primary conformers are the s-trans and s-cis rotamers, referring to the dihedral angle around the C3-C4 bond.

In a typical NOESY spectrum of a related pentadiene derivative, specific through-space correlations would be expected. mdpi.com For this compound, a strong NOE correlation between the proton at C2 and the protons of the terminal methyl group (C5) would strongly indicate a preference for a planar s-cis conformation, where these protons are in close proximity. Conversely, the absence of this correlation alongside other observed NOEs would suggest a dominant s-trans or a non-planar conformation.

Table 1: Expected NOESY/ROESY Correlations for Conformational Assignment of this compound

| Interacting Protons | Expected Correlation for s-cis Conformer | Expected Correlation for s-trans Conformer | Implication |

|---|---|---|---|

| H2 and H4 | Weak/Moderate | Strong | Indicates C3-C4 dihedral angle |

| H3 and H5 (terminal CH₂) | Strong | Weak/Absent | Differentiates between s-cis and s-trans |

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes that are rapid on the NMR timescale. By acquiring spectra at different temperatures, it is possible to observe the effects of these dynamic processes, such as the broadening and coalescence of signals, and to calculate the energy barriers associated with them. rsc.org

For this compound, the most significant dynamic process is the rotation around the C2-C3 single bond, which interconverts the s-cis and s-trans conformers relative to the ester group. At low temperatures, this rotation is slow, and separate signals for each conformer might be observed if their populations are significant. As the temperature increases, the rate of interconversion increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.

By analyzing the lineshape changes as a function of temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be determined. rsc.org For similar conjugated ester systems, these barriers are typically in the range of 10-15 kcal/mol, reflecting the energy required to disrupt the π-conjugation during rotation. researchgate.net

Table 2: Hypothetical Dynamic NMR Data for C2-C3 Bond Rotation

| Parameter | Value | Description |

|---|---|---|

| Coalescence Temperature (Tc) | ~298 K | The temperature at which signals for s-cis and s-trans conformers merge. |

| Frequency Separation (Δν) | ~50 Hz | Difference in chemical shift between a proton in the two conformers at low temperature. |

| Rate Constant at Tc (k) | ~111 s⁻¹ | The rate of interconversion at the coalescence temperature. |

Vibrational Spectroscopy (Raman, Advanced Infrared) for Detailed Structural Elucidation and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure, symmetry, and bonding characteristics. researchgate.net

For this compound, the IR and Raman spectra are dominated by characteristic bands corresponding to the functional groups present. The C=O stretch of the α,β-unsaturated ester is particularly informative. Its frequency is lower than that of a saturated ester due to conjugation with the diene system, typically appearing in the 1700-1725 cm⁻¹ region in the IR spectrum. mdpi.com The C=C stretching vibrations of the conjugated diene system give rise to strong bands in the 1600-1650 cm⁻¹ region. researchgate.net

The presence of multiple conformers can sometimes be detected through the splitting of vibrational bands, as different rotamers may have slightly different vibrational frequencies. researchgate.net For instance, the C=O stretching frequency can differ by a few wavenumbers between the s-cis and s-trans conformers. Advanced techniques like matrix isolation IR spectroscopy could potentially resolve these distinct conformers at low temperatures. nih.gov

Raman spectroscopy is particularly useful for observing the symmetric C=C stretching modes, which are often weak in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch (sp²) | 3100-3000 | 3100-3000 | Olefinic C-H bonds. |

| C-H Stretch (sp³) | 2990-2950 | 2990-2950 | Methyl group C-H bonds. |

| C=O Stretch | 1715-1725 | Weak | Lowered frequency due to conjugation. |

| C=C Stretch (Asymmetric) | ~1640 | Moderate | Strong in IR due to dipole change. |

| C=C Stretch (Symmetric) | Weak | ~1610 | Strong in Raman due to polarizability change. |

Computational Chemistry Approaches to Elucidate Reactivity, Structure, and Mechanism

Computational chemistry provides theoretical insights that complement experimental findings, allowing for the detailed examination of molecular properties and reaction pathways that may be difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometries, relative energies, and electronic properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the geometries of the various possible conformers (e.g., s-cis/s-cis, s-cis/s-trans, etc.).

These calculations can predict which conformer is the most stable in the gas phase by comparing their computed energies. Furthermore, DFT can provide detailed structural parameters such as bond lengths and angles. For instance, calculations would confirm the elongation of the central C3-C4 single bond and the shortening of the C2-C3 and C4-C5 single bonds due to π-electron delocalization. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, indicating that the terminal carbons of the diene system are likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 4: Representative DFT (B3LYP/6-31G) Calculated Properties for the s-trans Conformer*

| Property | Calculated Value | Significance |

|---|---|---|

| Relative Energy | 0.00 kcal/mol | Defined as the reference for other conformers. |

| C=O Bond Length | 1.22 Å | Standard ester carbonyl length. |

| C=C Bond Lengths | ~1.35 Å | Typical double bond lengths. |

| C3-C4 Bond Length | ~1.46 Å | Shorter than a typical C-C single bond (~1.54 Å) due to conjugation. |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. |

Computational modeling is a powerful tool for mapping out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. By locating and characterizing the transition state structure for a given reaction, the activation energy can be calculated, providing a theoretical basis for understanding reaction rates and selectivity (kinetic control). mdpi.com

For reactions involving this compound, such as Diels-Alder cycloadditions, DFT can be used to model the transition states for different possible pathways (e.g., endo vs. exo selectivity). The calculated activation energies for these competing pathways can explain why one product is formed preferentially. For example, in a Diels-Alder reaction, the endo transition state is often favored due to secondary orbital interactions, a phenomenon that can be quantified and visualized through computational analysis. These models provide a detailed, atomistic understanding of how the molecule's structure and electronics dictate its chemical behavior. patonlab.com

Molecular Orbital Analysis (HOMO-LUMO Interactions) for Reactivity Prediction

The chemical reactivity of conjugated molecules like this compound is largely governed by the interactions of its frontier molecular orbitals (FMOs). nih.gov According to FMO theory, the most significant contributions to the transition state of a reaction come from the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.orgyoutube.com

For this compound, the conjugated π-system, which extends over the two double bonds and the carbonyl group, gives rise to a set of π molecular orbitals. The HOMO represents the orbital containing the highest-energy electrons and acts as an electron donor in chemical reactions. researchgate.net Conversely, the LUMO is the lowest-energy empty orbital and can accept electrons from a donor species. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.govmdpi.com A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org

Computational chemistry methods, such as Density Functional Theory (DFT), are employed to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.net For a conjugated diene system, the HOMO typically shows a bonding interaction across the C2-C3 single bond, while the LUMO has an antibonding node in this position. This orbital symmetry is fundamental in predicting the outcomes of pericyclic reactions, such as the Diels-Alder reaction, where this compound can act as the diene component. psu.edu The interaction between the diene's HOMO and the dienophile's LUMO must be symmetry-allowed for the reaction to proceed efficiently under thermal conditions. sapub.org

The analysis of the orbital coefficients reveals the atoms where the HOMO and LUMO are localized. This localization helps predict regioselectivity in reactions, as the reaction is favored at the sites with the largest orbital coefficients. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Conjugated Dienoate System

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.98 | Electron acceptor orbital |

| HOMO | -6.15 | Electron donor orbital |

| HOMO-LUMO Gap | 5.17 | Indicator of chemical reactivity |

Note: These values are illustrative for a conjugated system similar to this compound, calculated using a common DFT method. Actual values may vary depending on the specific computational level of theory and basis set used.

Conformational Sampling and Exploration of Energy Landscapes

The relative stability of these conformers dictates the molecule's predominant shape in a given environment and its availability to participate in specific reactions. For instance, the Diels-Alder reaction requires the diene to adopt an s-cis conformation for the concerted [4+2] cycloaddition to occur.

Computational methods are essential for exploring the potential energy surface (PES) of the molecule. mdpi.com Techniques like conformational sampling or systematic scans of dihedral angles, often using quantum mechanical calculations (e.g., DFT), allow for the mapping of the energy landscape. researchgate.net This process identifies the low-energy conformers (local minima on the PES) and the energy barriers (transition states) that separate them. nih.gov

For methyl pentadienoate isomers, the s-trans conformer is generally found to be more stable than the s-cis conformer due to reduced steric hindrance. However, an equilibrium between the two forms exists, and the energy barrier to rotation determines how readily the molecule can adopt the less stable but reactive s-cis conformation. The exploration of the energy landscape provides a detailed understanding of the molecule's structural dynamics and how its shape influences its chemical behavior. mdpi.com

Table 2: Relative Energies of Key Conformers of a Pentadienoate Skeleton

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Stability |

| s-trans | ~180° | 0.00 | Most Stable |

| s-cis | ~0° | +2.5 - 4.0 | Less Stable |

| Transition State | ~90° | +5.0 - 7.0 | Rotational Barrier |

Note: Data represents typical calculated energy differences for a 1,3-butadiene-like system. The actual energies for this compound would be influenced by the methyl ester group.

Derivatives and Analogues of Z Methyl Penta 2,4 Dienoate: Structure Reactivity Relationships

Synthesis and Reactivity Profiles of Modified Penta-2,4-dienoate (B1249696) Systems

The synthesis of modified penta-2,4-dienoate systems often requires stereoselective methods to control the geometry of the double bonds, as this profoundly influences their chemical reactivity. Various powerful synthetic strategies have been developed to achieve high stereochemical purity.

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, are leading methods for the stereoselective construction of conjugated dienes. The Negishi coupling, which utilizes an organozinc reagent with an organic halide, has proven highly effective for synthesizing 2,4-dienoic esters with high stereochemical purity (≥98%). For instance, all four stereoisomers of ethyl undeca-2,4-dienoate have been synthesized in high yields by coupling the appropriate stereoisomers of ethyl β-bromoacrylates with alkenyl-zirconocene chlorides, a method directly applicable to methyl penta-2,4-dienoate derivatives.

Olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are also instrumental in synthesizing conjugated dienes. While the traditional HWE reaction favors the formation of (E)-alkenes, modifications can be employed to favor the (Z)-isomer. Another approach involves zinc-catalyzed cross-couplings of zinc carbenes with vinyl diazo compounds, which has been shown to produce penta-2,4-dienoate derivatives as a mixture of isomers, including the (2Z,4E) configuration. asturias.es Furthermore, catalyst-controlled stereoselective macrocyclic ring-closing metathesis (RCM) using molybdenum-based catalysts has emerged as a powerful method for generating (Z,E)-dienoates. nih.gov

The reactivity of these modified systems is dominated by the conjugated π-system. They readily participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as either the diene or, if appropriately substituted, the dienophile. For example, methyl 2-methylthiopenta-2,4-dienoate has been shown to react as a dienophile at its less substituted double bond in reactions with unactivated conjugated dienes. The specific substitution pattern on the dienoate backbone dictates the regioselectivity and stereoselectivity of these cycloaddition reactions.

Table 1: Stereoselective Synthesis Methods for Dienoate Systems

| Method | Key Reagents/Catalysts | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Negishi Coupling | Organozinc reagent, Alkenyl halide, Palladium catalyst | High (≥98%) for specific isomers | |

| Suzuki-Miyaura Coupling | Organoboron reagent, Alkenyl halide, Palladium catalyst | High for specific isomers | |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) carbanion, Aldehyde/Ketone | Typically high (E)-selectivity; modifiable for (Z) | |

| Zinc-Catalyzed Cross-Coupling | Enynone, Vinyl diazo compound, ZnCl₂ | Mixture of isomers, including (2Z,4E) | asturias.es |

| Ring-Closing Metathesis (RCM) | Mo-based monoaryloxide pyrrolide complex | High Z/E selectivity (e.g., >98:2) for macrocycles | nih.gov |

Influence of Substituent Effects on Electronic Properties and Stereochemical Outcomes

The electronic properties and reactivity of the penta-2,4-dienoate system can be systematically tuned by the introduction of various substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in determining the course and outcome of chemical reactions. rsc.org

In the context of Diels-Alder reactions, the electronic nature of substituents on both the diene and dienophile is paramount. rsc.org Electron-withdrawing groups (e.g., ester, keto, sulfone) on the dienophile generally accelerate the reaction with an electron-rich diene (a "normal-electron-demand" Diels-Alder). Conversely, electron-donating groups on the diene increase its Highest Occupied Molecular Orbital (HOMO) energy, enhancing its reactivity in these reactions. researchgate.net For instance, the presence of two electron-withdrawing carboxylic groups on a furan-based diene can reduce its electron density, making a normal-demand Diels-Alder reaction unfavorable. rsc.org

Substituents also exert significant control over stereochemical outcomes. In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and the electronic nature of the coupling partners can influence the stereospecificity of the reaction, enabling the transfer of chirality from an enantioenriched starting material to the product. nih.gov In cycloaddition reactions, substituents can influence the endo/exo selectivity. An electron-donating group on the diene, which increases its nucleophilicity, often favors the formation of the endo transition state. researchgate.net Furthermore, steric effects of bulky substituents can dictate the facial selectivity of the approaching reactant, leading to a specific diastereomer. nih.gov

The interplay of these electronic and steric effects allows for the rational design of substrates to achieve desired reactivity and stereoselectivity. Computational methods, such as Density Functional Theory (DFT), are often employed to predict how different substituents will alter the electronic structure and activation barriers of reaction pathways, providing valuable insight for synthetic planning. rsc.org

Table 2: Effect of Substituents on Diels-Alder Reactivity

| Substituent Type on Diene | Substituent Type on Dienophile | Effect on Reaction Rate (Normal Demand) | Electronic Rationale | Reference |

|---|---|---|---|---|

| Electron-Donating (e.g., -OMe, -Alkyl) | Electron-Withdrawing (e.g., -COOR, -CHO) | Increase | Raises diene HOMO, lowers LUMO-HOMO gap | rsc.orgresearchgate.net |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Electron-Withdrawing (e.g., -COOR, -CHO) | Decrease | Lowers diene HOMO, increases LUMO-HOMO gap | rsc.org |

| Electron-Donating (e.g., -OMe, -Alkyl) | Electron-Donating (e.g., -Alkyl) | Decrease | Raises dienophile LUMO, increases LUMO-HOMO gap | rsc.org |

Investigations into Dienyl Ester Homologues and Heteroatom-Containing Analogues

Research into the derivatives of (Z)-methyl penta-2,4-dienoate extends to its homologues and analogues where carbon or oxygen atoms are replaced by heteroatoms. These modifications can lead to compounds with novel chemical properties and biological activities.

Dienyl Ester Homologues are compounds that share the same functional group and general structure but differ in the length of the carbon chain. The synthesis of longer-chain dienoic and even trienoic esters has been extensively studied. For example, methods developed for ethyl undeca-2,4-dienoate and ethyl trideca-2,4,6-trienoate demonstrate the scalability and versatility of synthetic strategies like palladium-catalyzed cross-coupling. pnas.org These extended conjugated systems are of interest as they are structural motifs found in a variety of natural products with important biological activities. pnas.org The additional conjugated double bonds in trienoic esters, for instance, can further modify the electronic properties and reactivity of the molecule.

Heteroatom-Containing Analogues involve the replacement of one or more atoms in the carbon skeleton or ester group with elements such as nitrogen, sulfur, or phosphorus. The introduction of heteroatoms can significantly alter the molecule's geometry, electronic distribution, and potential for intermolecular interactions like hydrogen bonding. nih.gov

For example, the synthesis of phosphorylated penta-1,4-dien-3-one derivatives introduces a phosphorus atom and modifies the core structure to a dienone. nih.gov These analogues have been investigated for their biological activities, including antibacterial and antiviral properties. nih.gov Similarly, the incorporation of nitrogen, as seen in the synthesis of benzimidazole (B57391) derivatives, creates compounds with a wide range of pharmacological potential. nih.gov The synthesis of these analogues often requires specialized methods, such as transition metal-catalyzed Si-H insertion reactions to create α-silyl amides or multi-step sequences involving condensation and cyclization reactions. nih.govmdpi.com These studies highlight how modifying the fundamental penta-2,4-dienoate structure can lead to a diverse array of molecules with tailored properties.

Future Research Directions and Emerging Trends for Z Methyl Penta 2,4 Dienoate

Development of Novel Asymmetric Catalytic Systems for Efficient Transformations

A significant frontier in the utilization of (Z)-methyl penta-2,4-dienoate (B1249696) lies in the development of novel asymmetric catalytic systems to control the stereochemical outcome of its reactions. The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries necessitates synthetic methods that can introduce chirality with high precision.

Future efforts will likely concentrate on two main classes of catalysts: chiral Lewis acids and organocatalysts. Chiral Lewis acid catalysis has proven effective in a variety of transformations, including Diels-Alder reactions and conjugate additions. scielo.brrsc.org For (Z)-methyl penta-2,4-dienoate, the development of bespoke chiral Lewis acids could enable highly enantioselective cycloaddition reactions, providing access to complex cyclic structures with multiple stereocenters. Research in this area would involve the design and synthesis of new ligands that can effectively coordinate to a metal center and create a chiral environment around the substrate.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages in terms of cost, toxicity, and operational simplicity. nih.gov Chiral amines, phosphoric acids, and other small organic molecules have been successfully employed in a range of asymmetric transformations of α,β-unsaturated carbonyl compounds. The application of these catalysts to this compound could facilitate enantioselective conjugate additions, allowing for the introduction of a wide variety of nucleophiles at the β- or δ-position. libretexts.orgnih.gov The development of novel organocatalysts specifically designed to accommodate the steric and electronic properties of this compound is a promising avenue for future research.

A key challenge will be to achieve high levels of both diastereoselectivity and enantioselectivity. The "Z" configuration of the double bond proximal to the ester group presents a unique stereochemical puzzle that will require innovative catalyst design. High-throughput screening of catalyst libraries and computational modeling will likely play a crucial role in accelerating the discovery of effective catalytic systems.

Table 1: Potential Asymmetric Catalytic Transformations of this compound

| Reaction Type | Catalyst Class | Potential Chiral Catalysts | Expected Outcome |

| Diels-Alder Cycloaddition | Chiral Lewis Acids | BINOL-derived complexes, Box ligands | Enantiomerically enriched cyclohexene derivatives |

| Conjugate Addition | Organocatalysts | Chiral amines (e.g., prolinol derivatives), Squaramides | Chiral β- or δ-functionalized esters |

| Michael Addition | Chiral Phase-Transfer Catalysts | Cinchona alkaloid derivatives | Enantioenriched products from soft nucleophiles |

Integration into Flow Chemistry and Continuous Processing for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. Flow chemistry and continuous processing offer significant advantages over traditional batch methods in terms of safety, efficiency, and sustainability. beilstein-journals.orgresearchgate.net The integration of this compound synthesis and its subsequent transformations into continuous flow systems represents a major trend for the future.

Continuous flow reactors, particularly microreactors, provide enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. mdpi.comrsc.orgnih.gov For the synthesis of this compound itself, flow chemistry could enable the optimization of reaction conditions to improve yield and stereoselectivity, while minimizing waste generation. researchgate.netresearchgate.net Furthermore, the telescoping of multiple reaction steps in a continuous flow setup, without the need for intermediate purification, could significantly streamline the synthesis of complex molecules derived from this starting material. rsc.org

The development of integrated flow processes will require a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and process analytical technology. The ability to monitor reaction progress in real-time and implement automated feedback control will be crucial for optimizing and scaling up these continuous manufacturing processes.

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

While the Diels-Alder and Michael addition reactions of conjugated dienes are well-established, there is a growing interest in exploring the less conventional reactivity of these systems. umn.edu For this compound, its electron-deficient nature opens the door to a range of novel transformations that are yet to be fully explored.

Future research could focus on uncovering unprecedented cycloaddition reactions beyond the classical [4+2] Diels-Alder paradigm. For instance, higher-order cycloadditions, such as [4+3], [6+4], or [8+2] cycloadditions, could provide rapid access to seven- and eight-membered ring systems, which are prevalent in many natural products. nih.gov The development of new catalytic methods to promote these electronically disfavored reactions is a key challenge. Photochemical methods may also unveil unique reactivity patterns, such as formal [4+2] cycloadditions between two electron-deficient olefins. nih.govacs.org

Tandem or domino reactions that leverage the multiple reactive sites within this compound are another exciting area of investigation. clockss.org A single synthetic operation could initiate a cascade of bond-forming events, rapidly building molecular complexity from a simple starting material. For example, a conjugate addition could be followed by an intramolecular cyclization to construct intricate heterocyclic frameworks. The discovery and development of such tandem processes would significantly enhance the synthetic utility of this compound.

The unique stereochemistry of the (Z)-isomer could also be exploited to achieve novel transformations. Reactions that are sensitive to the geometric arrangement of the diene could lead to products that are inaccessible from the corresponding (E)-isomer. Computational studies will be invaluable in predicting and understanding these novel reactivity patterns, guiding experimental efforts towards the most promising avenues of research.

Advanced Chemical Applications Beyond Traditional Synthetic Targets

The application of this compound is expected to expand beyond its role as a simple intermediate in organic synthesis. Its inherent reactivity makes it an attractive candidate for use as a monomer in polymerization reactions and as a scaffold for the development of chemical probes for biological research.

The presence of two reactive double bonds suggests that this compound could serve as a valuable monomer for the synthesis of novel polymers. Both radical and anionic polymerization methods could be explored to produce polymers with unique microstructures and properties. The resulting polymers, containing pendant ester groups and residual double bonds in the backbone, could be further functionalized to tailor their physical and chemical characteristics. A particularly interesting area of research is the synthesis of block copolymers, where a segment derived from this compound is combined with other polymer blocks to create materials with well-defined nanostructures and properties. d-nb.inforsc.orgcmu.edumdpi.comnih.gov

In the field of chemical biology, the conjugated diene system of this compound provides a platform for the design of fluorescent probes. nih.govnih.gov By attaching appropriate donor and acceptor groups, it may be possible to create molecules that exhibit environmentally sensitive fluorescence, allowing for the visualization of biological processes. The α,β-unsaturated ester moiety can also act as a Michael acceptor, enabling the covalent labeling of biological macromolecules. rsc.org This could lead to the development of new probes for activity-based protein profiling or for the targeted delivery of therapeutic agents. The exploration of these advanced applications will require collaboration between synthetic chemists, polymer scientists, and chemical biologists.

Table 2: Potential Advanced Applications of this compound

| Application Area | Research Focus | Potential Outcome |

| Polymer Chemistry | Controlled radical polymerization (e.g., RAFT, ATRP) | Well-defined homopolymers and copolymers with tunable properties |

| Anionic polymerization | Stereoregular polymers | |

| Synthesis of block copolymers | Self-assembling materials for nanotechnology | |

| Chemical Biology | Design of fluorescent probes | "Turn-on" or ratiometric sensors for bioimaging |

| Michael acceptor for bioconjugation | Covalent labeling of proteins and other biomolecules | |

| Scaffold for bioactive molecules | Development of new therapeutic agents |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-methyl penta-2,4-dienoate, and how does stereoselectivity influence the process?

- Methodological Answer : this compound can be synthesized via Diels-Alder reactions or conjugate additions using activated dienophiles. For example, penta-2,4-dienoate esters are often prepared through silylation or alkylation of precursors like 6-vinyl-1,3-dioxin-4-one ( ). Stereoselectivity is achieved using chiral catalysts or steric directing groups. Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) is critical for isolating the (Z)-isomer, as described in purification protocols for similar dienoates .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, ethyl (2E,4Z)-penta-2,4-dienoate derivatives exhibit planar conformations with dihedral angles between substituents (e.g., 85.73° between the phenyl ring and diene system), as resolved via single-crystal X-ray diffraction (Bruker APEXII CCD) . NMR (¹H and ¹³C) and HRMS are complementary for verifying purity and regiochemistry .

Q. What are the key spectroscopic signatures for distinguishing (Z)- and (E)-isomers of methyl penta-2,4-dienoate?

- Methodological Answer : In ¹H NMR, coupling constants (J) between olefinic protons differ: (Z)-isomers typically show smaller J values (e.g., 10–12 Hz) due to cis geometry, while (E)-isomers exhibit larger J (~15 Hz). Infrared (IR) spectra also reveal differences in C=O and C=C stretching frequencies. For instance, (Z)-configured esters show C=O absorption near 1733 cm⁻¹, whereas (E)-isomers may shift slightly due to conjugation effects .

Advanced Research Questions

Q. How do computational studies enhance the design of stereoselective catalysts for this compound synthesis?

- Methodological Answer : Density functional theory (DFT) calculations predict transition-state geometries and electronic interactions. For example, studies on sulfinylquinone-mediated Diels-Alder reactions reveal how electron-withdrawing groups on catalysts lower the LUMO of dienophiles, favoring (Z)-selectivity . Molecular docking can also model enzyme-substrate interactions in biocatalytic syntheses .

Q. What mechanistic insights explain contradictory reactivity trends in the [3+2]-cycloaddition of this compound with azomethine ylides?

- Methodological Answer : Competing pathways (e.g., stepwise vs. concerted mechanisms) are analyzed via kinetic isotope effects (KIE) and Hammett plots. For example, steric hindrance in (Z)-isomers slows nucleophilic attack at the β-position, favoring pyrrolidine formation over isoxazolidines. Reaction monitoring by in-situ FTIR or LC-MS resolves intermediate species .

Q. How can this compound derivatives be tailored for antifungal or CYP2J2 inhibition applications?

- Methodological Answer : Structure-activity relationship (SAR) studies modify substituents on the diene or ester groups. For example, methyl (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate exhibits potent antifungal activity by disrupting membrane integrity (HR-MS validated, m/z 487.3429 [M-H]⁻) . CYP2J2 inhibitors are optimized via methyl group substitutions to enhance binding affinity, validated by enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.